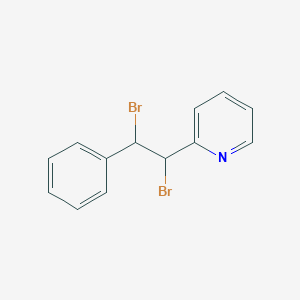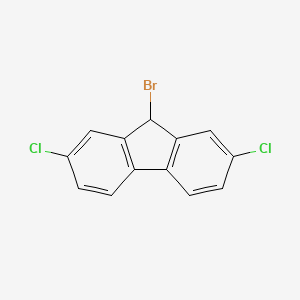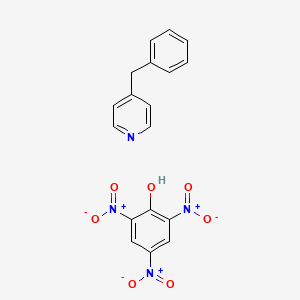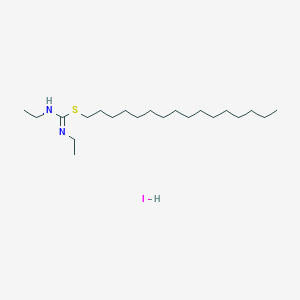![molecular formula C22H29NO B14728205 4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol CAS No. 5426-29-9](/img/structure/B14728205.png)
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyclohexyl group, and a dimethylaminomethyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst such as aluminum chloride.
Cyclohexyl Group Introduction: The cyclohexyl group can be added via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate intermediate.
Dimethylaminomethyl Group Addition: The dimethylaminomethyl group can be introduced through a Mannich reaction, involving formaldehyde, dimethylamine, and the phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl and cyclohexyl groups.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the benzyl and cyclohexyl groups.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
作用机制
The mechanism of action of 4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylaminomethyl group can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-Benzyl-2-cyclohexylphenol: Lacks the dimethylaminomethyl group, resulting in different chemical properties and biological activities.
2-Cyclohexyl-6-[(dimethylamino)methyl]phenol:
4-Benzyl-6-[(dimethylamino)methyl]phenol: Lacks the cyclohexyl group, leading to variations in its chemical behavior and uses.
Uniqueness
4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the benzyl, cyclohexyl, and dimethylaminomethyl groups allows for diverse interactions with other molecules, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
5426-29-9 |
|---|---|
分子式 |
C22H29NO |
分子量 |
323.5 g/mol |
IUPAC 名称 |
4-benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C22H29NO/c1-23(2)16-20-14-18(13-17-9-5-3-6-10-17)15-21(22(20)24)19-11-7-4-8-12-19/h3,5-6,9-10,14-15,19,24H,4,7-8,11-13,16H2,1-2H3 |
InChI 键 |
LZQLEUJFVOTLFN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=C(C(=CC(=C1)CC2=CC=CC=C2)C3CCCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)
![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)







![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)
